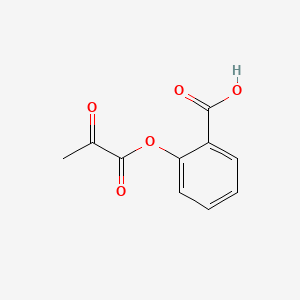
N-(4-(Dimethylamino)phenethyl)-3-ethyl-5-fluoro-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . The presence of the dimethylamino group and phenethyl group suggests that this compound may have properties similar to those of other tertiary amines .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves an indole core with various substitutions at different positions. The presence of a dimethylamino group and a phenethyl group would likely impact the compound’s electronic structure and potentially its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the dimethylamino and phenethyl groups. These groups could potentially participate in various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Wissenschaftliche Forschungsanwendungen
Allosteric Modulation of Cannabinoid Receptor 1 (CB1) : Indole-2-carboxamides, including derivatives similar to the compound , have been optimized for allosteric modulation of CB1. Specific structural requirements were identified, such as chain length, electron-withdrawing groups, and amino substituents, significantly impacting binding affinity and cooperativity. This research suggests potential therapeutic applications for these compounds in modulating cannabinoid receptor activity (Khurana et al., 2014).
Potential PET Tracer for Imaging Cancer Tyrosine Kinase : A study synthesized a derivative for use as a positron emission tomography (PET) tracer, potentially useful in imaging cancer tyrosine kinase. This indicates the compound's applicability in cancer diagnosis and imaging (Ji‐Quan Wang et al., 2005).
Investigation into Antitumor Properties : Research has explored the synthesis and testing of derivatives for antitumor activities. One study focused on 5-substituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which demonstrated in vivo antileukemic and antitumor activities, particularly against solid tumors (W. Denny et al., 1987).
Conformational and Reactivity Analysis for Anticancer Activity : A comprehensive electronic structure analysis of a carboxamide derivative indicated potential antitumor activity. The study provided insights into the chemical characteristics and bioactivity of the compound, suggesting its applicability in cancer treatment (J. S. Al-Otaibi et al., 2022).
Pharmacophore Model Building for Antiproliferative Activity : Novel indole-2-carboxamide derivatives were synthesized and evaluated for anticancer activity. The study highlighted the potential of these compounds in cancer treatment, providing a foundation for future development and enhancement of their activity (M. Abdelrahman et al., 2017).
Wirkmechanismus
Target of Action
Org 27759, also known as N-(4-(Dimethylamino)phenethyl)-3-ethyl-5-fluoro-1H-indole-2-carboxamide, primarily targets the CB1 receptor . The CB1 receptor is a type of cannabinoid receptor that is predominantly found in the brain and nervous system. It plays a crucial role in the regulation of neurotransmission, and its activation can lead to various physiological effects.
Mode of Action
Org 27759 acts as an allosteric modulator of the CB1 receptor . This means it binds to a site on the receptor that is distinct from the primary (orthosteric) site where the endogenous ligand binds. By binding to this allosteric site, Org 27759 can influence the receptor’s response to its ligand, potentially enhancing or inhibiting its activity.
Pharmacokinetics
Understanding these properties is crucial for predicting the drug’s onset, duration, and intensity of action .
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-3-ethyl-5-fluoro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O/c1-4-17-18-13-15(22)7-10-19(18)24-20(17)21(26)23-12-11-14-5-8-16(9-6-14)25(2)3/h5-10,13,24H,4,11-12H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYUEZAKMLKZSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)F)C(=O)NCCC3=CC=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720951 |
Source


|
| Record name | N-{2-[4-(Dimethylamino)phenyl]ethyl}-3-ethyl-5-fluoro-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Dimethylamino)phenethyl)-3-ethyl-5-fluoro-1H-indole-2-carboxamide | |
CAS RN |
868273-09-0 |
Source


|
| Record name | N-{2-[4-(Dimethylamino)phenyl]ethyl}-3-ethyl-5-fluoro-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Org 27759 interact with the CB1 receptor and what are the downstream effects?
A: Org 27759 acts as an allosteric modulator of the CB1 receptor. Unlike traditional agonists or antagonists that bind to the orthosteric site, Org 27759 binds to a distinct allosteric site on the receptor []. This binding influences the receptor's conformation and subsequently impacts the binding and functional properties of orthosteric ligands.
- Positive Cooperativity with Agonists: Org 27759 enhances the binding of the CB1 receptor agonist CP 55,940 [(1R,3R,4R)-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-4-(3-hydroxypropyl)cyclohexan-1-ol] []. This suggests that Org 27759 induces a conformational change that increases the receptor's affinity for agonists.
- Negative Cooperativity with Inverse Agonists: Conversely, Org 27759 partially reduces the binding of the CB1 receptor inverse agonist SR 141716A [N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboximide hydrochloride] []. This indicates a conformational change that lowers the receptor's affinity for inverse agonists.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


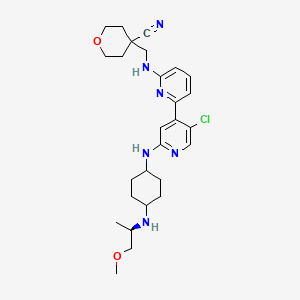
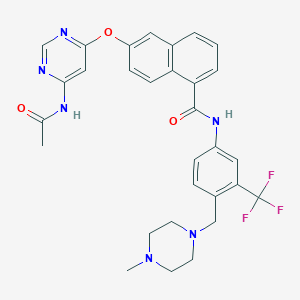
![4-Fluoro-3-[(4-hydroxy-1-piperidinyl)sulfonyl]-N-(3,4,5-trifluorophenyl)benzamide](/img/structure/B609691.png)

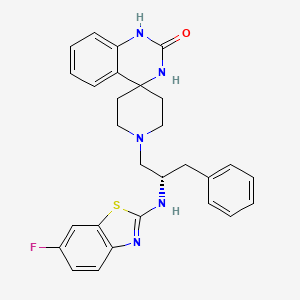
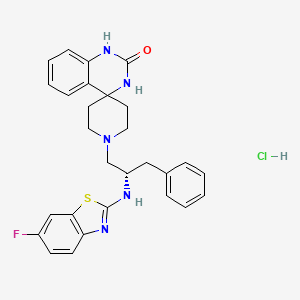
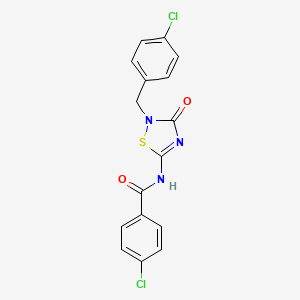
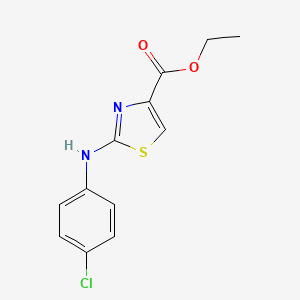
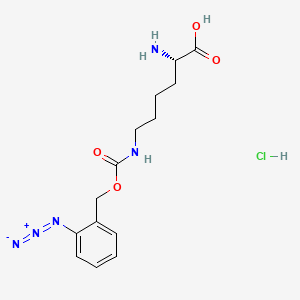
![3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B609702.png)
![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)
